1-Benzoyl-3-methyl-5-trifluoromethylpyrazole
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Overview
Description
1-Benzoyl-3-methyl-5-trifluoromethylpyrazole is a chemical compound with the molecular formula C12H9F3N2O and a molecular weight of 254.21 . This compound is known for its unique structure, which includes a benzoyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-Benzoyl-3-methyl-5-trifluoromethylpyrazole involves several steps. One common method includes the condensation of 1,3-diketones with arylhydrazines . The reaction conditions typically involve the use of catalysts such as Nano-ZnO to achieve regioselectivity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzoyl-3-methyl-5-trifluoromethylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-3-methyl-5-trifluoromethylpyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-methyl-5-trifluoromethylpyrazole involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and function. The exact pathways involved depend on the specific application and target molecule. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-Benzoyl-3-methyl-5-trifluoromethylpyrazole can be compared with other similar compounds, such as:
1-Benzoyl-5-methyl-3-trifluoromethylpyrazole: This compound has a similar structure but differs in the position of the methyl group.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9F3N2O |
---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H9F3N2O/c1-8-7-10(12(13,14)15)17(16-8)11(18)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
DRIXSCAFDICOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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